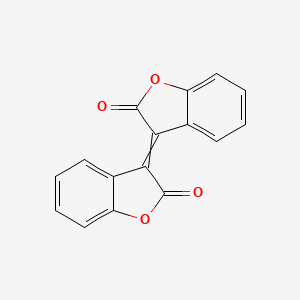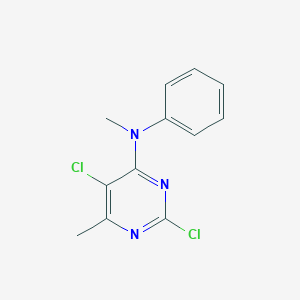
4H-1,3,5-Dithiazine-5(6H)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3,5-Dithiazine-5(6H)-acetic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3,5-Dithiazine-5(6H)-acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of dithiocarbamates with acetic acid derivatives. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions: 4H-1,3,5-Dithiazine-5(6H)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4H-1,3,5-Dithiazine-5(6H)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 4H-1,3,5-Dithiazine-5(6H)-acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, making it a valuable tool for research and potential therapeutic applications.
Comparación Con Compuestos Similares
- 4H-1,3,5-Dithiazine-5(6H)-propionic acid
- 4H-1,3,5-Dithiazine-5(6H)-acetonitrile
Comparison: Compared to its analogs, 4H-1,3,5-Dithiazine-5(6H)-acetic acid has unique properties due to the presence of the acetic acid moiety. This functional group can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds like 4H-1,3,5-Dithiazine-5(6H)-propionic acid and 4H-1,3,5-Dithiazine-5(6H)-acetonitrile.
Propiedades
Número CAS |
91469-63-5 |
|---|---|
Fórmula molecular |
C5H9NO2S2 |
Peso molecular |
179.3 g/mol |
Nombre IUPAC |
2-(1,3,5-dithiazinan-5-yl)acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c7-5(8)1-6-2-9-4-10-3-6/h1-4H2,(H,7,8) |
Clave InChI |
DMOTYVIHXVOPFD-UHFFFAOYSA-N |
SMILES canónico |
C1N(CSCS1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {[(4-chlorophenyl)(phenyl)methyl]sulfanyl}acetate](/img/structure/B14361772.png)
![3-Chloro-N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14361780.png)
![4-Chloro-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14361784.png)
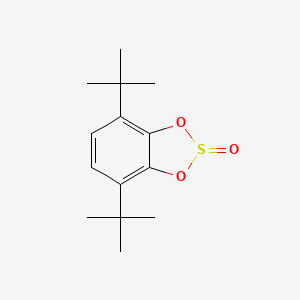

![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B14361811.png)
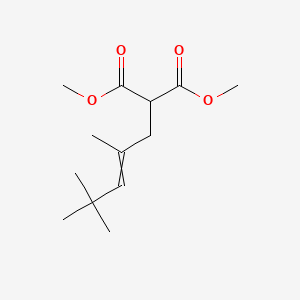

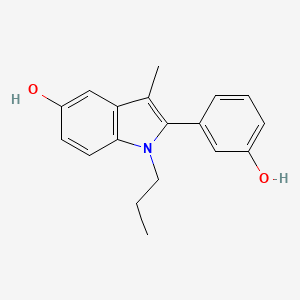
![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
